molecular formula C15H13BrO4 B142735 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid CAS No. 135586-17-3

2-Bromo-3-benzyloxy-4-methoxybenzoic Acid

Cat. No.: B142735
CAS No.: 135586-17-3
M. Wt: 337.16 g/mol
InChI Key: MNQPGCQOYAYWKT-UHFFFAOYSA-N
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Description

2-Bromo-3-benzyloxy-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring bromine, benzyloxy, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid typically involves multiple steps. One common method starts with the bromination of 3-benzyloxy-4-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of 2-Bromo-3-benzyloxy-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects .

Properties

IUPAC Name

2-bromo-4-methoxy-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c1-19-12-8-7-11(15(17)18)13(16)14(12)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQPGCQOYAYWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326868
Record name 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135586-17-3
Record name 2-Bromo-3-benzyloxy-4-methoxybenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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